molecular formula C18H16ClN5O B10908315 2-amino-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide

2-amino-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide

Cat. No.: B10908315
M. Wt: 353.8 g/mol
InChI Key: OXQNGEFOZCBVTO-SRZZPIQSSA-N
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Description

2-AMINO-N’~1~-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of the chloro and methyl groups on the pyrazole ring, along with the phenyl group, adds to the compound’s unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-N’~1~-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 2-aminobenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-N’~1~-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-AMINO-N’~1~-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-AMINO-N’~1~-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-N’~1~-[(E)-1-(5-CHLORO-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE: Lacks the phenyl group, leading to different chemical properties.

    2-AMINO-N’~1~-[(E)-1-(5-CHLORO-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE: Lacks the methyl group, affecting its reactivity and biological activity.

Uniqueness

The presence of both the chloro and methyl groups on the pyrazole ring, along with the phenyl group, makes 2-AMINO-N’~1~-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE unique. These substituents contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C18H16ClN5O

Molecular Weight

353.8 g/mol

IUPAC Name

2-amino-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]benzamide

InChI

InChI=1S/C18H16ClN5O/c1-12-15(17(19)24(23-12)13-7-3-2-4-8-13)11-21-22-18(25)14-9-5-6-10-16(14)20/h2-11H,20H2,1H3,(H,22,25)/b21-11+

InChI Key

OXQNGEFOZCBVTO-SRZZPIQSSA-N

Isomeric SMILES

CC1=NN(C(=C1/C=N/NC(=O)C2=CC=CC=C2N)Cl)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=C1C=NNC(=O)C2=CC=CC=C2N)Cl)C3=CC=CC=C3

Origin of Product

United States

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